- Pyrrolopyridines as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases linked to disregulated cell proliferation or disregulated protein kinase, World Intellectual Property Organization, , ,
Cas no 937012-11-8 (1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine)
![1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine structure](https://de.kuujia.com/scimg/cas/937012-11-8x500.png)
937012-11-8 structure
Produktname:1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine
CAS-Nr.:937012-11-8
MF:C13H9N3O4S
MW:303.293261289597
MDL:MFCD11616443
CID:832939
PubChem ID:49759166
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Pyrrolo[2,3-b]pyridine, 5-nitro-1-(phenylsulfonyl)-
- tert-butyl 1-formylpiperidine-4-carboxylate
- 1-(Phenylsulphonyl)-5-nitro-7-azaindole
- 1-Benzenesulfonyl-5-nitro-1H-indole
- 1-benzenesulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
- 1H-Indole,5-nitro-1-(phenylsulfonyl)
- 5-nitro-1-(phenylsulfonyl)-1H-indole
- 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- N-phenylsulfonyl-5-nitroindole
- 1H-Pyrrolo[2,3-b]pyridine,5-nitro-1-(phenylsulfonyl)-
- WLSHPXXCDBYQNM-UHFFFAOYSA-N
- 3063AH
- 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (ACI)
- 1-(Benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine
- 1-Phenylsulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
- 1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine
- MFCD11616443
- 937012-11-8
- CS-B0522
- SY321505
- PB43901
- SCHEMBL1963327
- AKOS027420576
- CS-14118
-
- MDL: MFCD11616443
- Inchi: 1S/C13H9N3O4S/c17-16(18)11-8-10-6-7-15(13(10)14-9-11)21(19,20)12-4-2-1-3-5-12/h1-9H
- InChI-Schlüssel: WLSHPXXCDBYQNM-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1C=C2C=CN(C2=NC=1)S(C1C=CC=CC=1)(=O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 303.03100
- Monoisotopenmasse: 213.13649347g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 2
- Komplexität: 493
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: nichts
- Oberflächenladung: 0
- Topologische Polaroberfläche: 106
- XLogP3: 1.1
Experimentelle Eigenschaften
- PSA: 106.16000
- LogP: 3.78550
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM333345-250mg |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 95%+ | 250mg |
$296 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB0004-25G |
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |
937012-11-8 | 97% | 25g |
¥ 29,700.00 | 2023-04-12 | |
eNovation Chemicals LLC | D710895-10G |
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |
937012-11-8 | 97% | 10g |
$2795 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058312-100mg |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 98% | 100mg |
¥řǒŎň | 2023-07-25 | |
Chemenu | CM333345-25g |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 95%+ | 25g |
$7400 | 2024-07-19 | |
eNovation Chemicals LLC | D710895-25G |
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |
937012-11-8 | 97% | 25g |
$4860 | 2023-09-03 | |
Chemenu | CM333345-10g |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 95%+ | 10g |
$3700 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058312-250mg |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 98% | 250mg |
¥ǜĶňĶ | 2023-07-25 | |
1PlusChem | 1P00GUEX-500mg |
1H-Pyrrolo[2,3-b]pyridine, 5-nitro-1-(phenylsulfonyl)- |
937012-11-8 | 95% | 500mg |
$318.00 | 2024-04-20 | |
Aaron | AR00GUN9-1g |
1H-Pyrrolo[2,3-B]pyridine, 5-nitro-1-(phenylsulfonyl)- |
937012-11-8 | 97% | 1g |
$444.00 | 2025-02-10 |
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic anhydride , Tetrabutylammonium nitrate Solvents: Dichloromethane ; rt → -5 °C; 30 min, -5 - 0 °C; 30 min, -5 - 0 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Solvents: Pyridine ; 6 h, reflux
Referenz
- Preparation of fused bicyclic pyrimidine derivatives and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Dichloromethane ; 0 °C; 48 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Azaindole derivatives as glucokinase activators and their preparation and use in the treatment of metabolic disorders, United States, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dimethylformamide ; 0 °C; overnight, rt
Referenz
- A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemiaEuropean Journal of Medicinal Chemistry, 2020, 193,,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dimethylformamide ; 0 °C; overnight, rt
Referenz
- Preparation of fused heterocyclic containing N,N'-disubstituted urea moiety as FMS-like tyrosine kinase 3 FLT3 inhibitors useful for treatment of hematological cancers, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, rt
1.2 2 h, rt
1.2 2 h, rt
Referenz
- Preparation of pyrrolidone derivatives as methionylaminopeptidase inhibitors, China, , ,
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Raw materials
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Preparation Products
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Verwandte Literatur
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
937012-11-8 (1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine) Verwandte Produkte
- 327093-96-9((2Z)-3-(2-methoxyethyl)-4-(3-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine)
- 1337237-89-4(2-(1-Amino-2-methylpropyl)-6-chloro-4-methylphenol)
- 1805931-72-9(2-Bromo-3-(chloromethyl)-6-(difluoromethyl)-4-methylpyridine)
- 3471-09-8(trans-1,2-Diphenylcyclopropane)
- 1603531-90-3(3-(3,5-dimethylphenyl)-1,1,1-trifluoropropan-2-amine)
- 2172631-99-9(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid)
- 1820575-50-5((1R,2R)-2-Propylcyclopropan-1-amine)
- 2227708-64-5(tert-butyl N-{2-bromo-5-(1S)-1-hydroxyethylphenyl}carbamate)
- 86394-48-1(2-{(benzyloxy)carbonylamino}-3-(thiophen-2-yl)propanoic acid)
- 19776-96-6(1-methyl-1H-1,3-benzodiazol-2-amine, perchloric acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937012-11-8)1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine

Reinheit:99%
Menge:100g
Preis ($):9788.0